1-(2-methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
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Overview
Description
1-(2-Methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with a 2-methyl-3-nitrophenyl group and an aldehyde functional group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde typically involves the following steps:
Formation of Ethyl N-(2-methyl-3-nitrophenyl)formimidate: This intermediate is prepared by reacting 2-methyl-3-nitroaniline with triethyl orthoformate in the presence of p-toluenesulfonic acid as a catalyst.
Cyclization to Form Pyrrole Ring: The ethyl N-(2-methyl-3-nitrophenyl)formimidate is then reacted with diethyl oxalate and potassium ethoxide in dry dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to form the pyrrole ring.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Halogens (e.g., chlorine, bromine), Lewis acids as catalysts.
Major Products:
Reduction: 1-(2-methyl-3-aminophenyl)-1H-pyrrole-2-carbaldehyde.
Oxidation: 1-(2-methyl-3-nitrophenyl)-1H-pyrrole-2-carboxylic acid.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
1-(2-Methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments .
Mechanism of Action
The mechanism of action of 1-(2-methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, affecting their function .
Comparison with Similar Compounds
2-Methyl-3-nitrophenol: Similar in structure but lacks the pyrrole ring and aldehyde group.
3-Nitro-o-cresol: Similar nitro and methyl substitution on the benzene ring but lacks the pyrrole ring and aldehyde group.
2-Methyl-3-nitrophenyl acetate: Contains the nitro and methyl groups but has an acetate group instead of the pyrrole ring and aldehyde group.
Uniqueness: 1-(2-Methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde is unique due to the combination of the pyrrole ring, nitro group, and aldehyde group, which imparts distinct chemical reactivity and potential biological activities compared to its similar compounds.
Properties
IUPAC Name |
1-(2-methyl-3-nitrophenyl)pyrrole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-9-11(5-2-6-12(9)14(16)17)13-7-3-4-10(13)8-15/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUZPVMFYYNHCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])N2C=CC=C2C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363243 |
Source
|
Record name | 1-(2-methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>34.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24817738 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
383136-10-5 |
Source
|
Record name | 1-(2-methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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